Butyl ethanesulfinate Butyl ethanesulfinate
Brand Name: Vulcanchem
CAS No.: 673-83-6
VCID: VC19748102
InChI: InChI=1S/C6H14O2S/c1-3-5-6-8-9(7)4-2/h3-6H2,1-2H3
SMILES:
Molecular Formula: C6H14O2S
Molecular Weight: 150.24 g/mol

Butyl ethanesulfinate

CAS No.: 673-83-6

Cat. No.: VC19748102

Molecular Formula: C6H14O2S

Molecular Weight: 150.24 g/mol

* For research use only. Not for human or veterinary use.

Butyl ethanesulfinate - 673-83-6

Specification

CAS No. 673-83-6
Molecular Formula C6H14O2S
Molecular Weight 150.24 g/mol
IUPAC Name butyl ethanesulfinate
Standard InChI InChI=1S/C6H14O2S/c1-3-5-6-8-9(7)4-2/h3-6H2,1-2H3
Standard InChI Key KIVGGMYXTNLRQF-UHFFFAOYSA-N
Canonical SMILES CCCCOS(=O)CC

Introduction

Structural and Molecular Characteristics

Butyl ethanesulfinate (C₆H₁₄O₂S) consists of a four-carbon butyl chain (C₄H₉) attached to an ethanesulfinate group (CH₂CH₂SO₂⁻). The sulfinate group features a sulfur atom bonded to two oxygen atoms (one double-bonded, one single-bonded) and an ethyl chain. Key molecular properties include:

PropertyValue
Molecular FormulaC₆H₁₄O₂S
Molar Mass150.24 g/mol
Boiling Point~180–200°C (estimated)
Density~1.10 g/cm³

The compound’s reactivity is influenced by the electrophilic sulfur center, which participates in nucleophilic substitutions and redox reactions .

Synthetic Routes

Nucleophilic Substitution

Butyl ethanesulfinate can be synthesized via the reaction of butanol with ethanesulfinyl chloride in the presence of a base such as triethylamine:
C₄H₉OH+ClSOCH₂CH₃Et₃NC₄H₉OS(O)CH₂CH₃+HCl\text{C₄H₉OH} + \text{ClSOCH₂CH₃} \xrightarrow{\text{Et₃N}} \text{C₄H₉OS(O)CH₂CH₃} + \text{HCl}
This method parallels the synthesis of butyl methanesulfonate, though the reaction conditions (e.g., temperature, solvent polarity) may require optimization to account for the larger ethyl group’s steric effects.

Oxidation of Thiols

An alternative route involves the oxidation of butyl ethanethiol with hydrogen peroxide:
C₄H₉SH+H₂O₂C₄H₉S(O)OHC₄H₉OS(O)CH₂CH₃\text{C₄H₉SH} + \text{H₂O₂} \rightarrow \text{C₄H₉S(O)OH} \rightarrow \text{C₄H₉OS(O)CH₂CH₃}
This method is less common due to challenges in controlling oxidation states .

Chemical Reactivity

Nucleophilic Substitutions

The sulfinate group acts as a leaving group, enabling reactions with nucleophiles such as amines or alkoxides:
C₄H₉OS(O)CH₂CH₃+NH₃C₄H₉NH₂+CH₂CH₃SO₂H\text{C₄H₉OS(O)CH₂CH₃} + \text{NH₃} \rightarrow \text{C₄H₉NH₂} + \text{CH₂CH₃SO₂H}
Such reactions are critical in pharmaceutical synthesis for introducing alkyl groups into target molecules .

Oxidation and Reduction

  • Oxidation: Butyl ethanesulfinate can be oxidized to the corresponding sulfonic acid using strong oxidizing agents like KMnO₄:
    C₄H₉OS(O)CH₂CH₃KMnO₄C₄H₉SO₃H\text{C₄H₉OS(O)CH₂CH₃} \xrightarrow{\text{KMnO₄}} \text{C₄H₉SO₃H}

  • Reduction: Reduction with LiAlH₄ yields ethanethiol and butanol:
    C₄H₉OS(O)CH₂CH₃LiAlH₄C₄H₉OH+CH₂CH₃SH\text{C₄H₉OS(O)CH₂CH₃} \xrightarrow{\text{LiAlH₄}} \text{C₄H₉OH} + \text{CH₂CH₃SH}

Research Gaps and Future Directions

  • Toxicological Studies: No in vivo or in vitro toxicity profiles exist.

  • Catalytic Applications: Potential as a ligand in asymmetric synthesis remains unexplored.

  • Material Science: Role in sulfonate-based ionic liquids could enhance battery electrolyte designs.

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